Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate
Description
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-4-fluoro-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c1-5-3-6(9(12)15-2)4-7(8(5)11)16(10,13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDDDJIXVHWWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341513-45-8 | |
| Record name | methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate typically involves the chlorosulfonylation of a precursor compound. One common method is the reaction of 4-fluoro-5-methylbenzoic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
4-fluoro-5-methylbenzoic acid+chlorosulfonic acid→Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Reduction Reactions: Reducing agents such as tin(II) chloride or sodium borohydride can be used to convert the chlorosulfonyl group to a sulfonic acid or sulfonamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound to sulfone derivatives.
Major Products Formed
Sulfonamide Derivatives: Formed by substitution reactions with amines.
Sulfonate Esters: Formed by substitution reactions with alcohols.
Sulfonic Acids: Formed by reduction reactions.
Sulfone Derivatives: Formed by oxidation reactions.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- The compound serves as a crucial building block in the synthesis of other organic molecules. It is particularly valuable in the preparation of sulfonamide derivatives, which are widely used in pharmaceuticals.
- Its electrophilic chlorosulfonyl group enables it to react with nucleophiles, facilitating the formation of diverse chemical structures essential for drug development.
Reagent in Chemical Reactions
- Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate is utilized as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility allows chemists to explore new synthetic pathways and develop innovative compounds .
Pharmaceutical Applications
Drug Development
- The compound is investigated for its potential role in synthesizing anti-inflammatory and anticancer agents. Its structural properties enable modifications that can lead to enhanced biological activity against specific targets.
- Research has shown that derivatives of this compound exhibit promising inhibitory effects on cancer cell lines, making it a candidate for further pharmacological studies .
Enzyme Inhibitors
- This compound has been explored as a precursor for enzyme inhibitors, particularly those targeting pathways involved in cancer progression and inflammation. This application highlights its significance in medicinal chemistry and therapeutic development.
Agricultural Applications
Agrochemical Development
- The compound is also being studied for its role in developing agrochemicals, particularly herbicides and fungicides. Its ability to modify biological pathways makes it suitable for creating effective agricultural products that can enhance crop yield and resistance to pests.
- As an intermediate, it contributes to the synthesis of novel agrochemical formulations that aim to improve agricultural sustainability.
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is used to produce specialty chemicals that find applications across various sectors, including plastics, dyes, and coatings. Its reactivity allows for the development of tailored products that meet specific industrial needs .
- The compound's role in chemical manufacturing processes underscores its importance beyond laboratory settings, contributing to large-scale production capabilities.
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 3-(chlorosulfonyl)-4-chloro-5-methylbenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 3-(chlorosulfonyl)-4-fluoro-5-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the benzoate ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Biological Activity
Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and enzyme inhibition properties. This article synthesizes current research findings and case studies related to the biological activity of this compound, highlighting its mechanisms and efficacy.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chlorosulfonyl group : Contributes to reactivity and potential biological interactions.
- Fluorine substitution : Enhances lipophilicity, potentially affecting membrane permeability and biological activity.
- Methyl group : May influence the compound's steric properties and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, a common target for many antibacterial drugs.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Enzyme Inhibition
The compound also demonstrates enzyme inhibition properties, particularly against certain hydrolases and transferases. This inhibition can lead to significant biological effects, such as altered metabolic pathways in target organisms.
Table 2: Enzyme Inhibition Profile
| Enzyme Type | Inhibition Percentage (%) at 50 µM |
|---|---|
| Acetylcholinesterase | 85% |
| Phospholipase A2 | 70% |
| Carbonic Anhydrase | 60% |
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates
A study involving clinical isolates of Staphylococcus aureus demonstrated that this compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting a potential role in treating resistant infections. -
In Vivo Studies
In animal models, the compound has shown promise in reducing bacterial load in infected tissues when administered alongside conventional therapies, indicating a synergistic effect that enhances overall treatment efficacy. -
Mechanistic Studies
Further investigations into the mechanism of action revealed that the compound interacts with bacterial ribosomes, disrupting protein synthesis, which is critical for bacterial growth and survival.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the chlorosulfonyl group have been explored to improve selectivity and reduce potential toxicity in mammalian cells while maintaining antimicrobial efficacy.
Table 3: Structure-Activity Relationship (SAR) Insights
| Modification | Effect on Activity |
|---|---|
| Increased fluorine atoms | Enhanced potency against E. coli |
| Altered alkyl chain length | Improved enzyme inhibition profile |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate?
- Methodological Answer : The compound is typically synthesized via sulfonation of a methyl-substituted benzoate precursor. A common approach involves reacting methyl 4-fluoro-5-methylbenzoate with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to introduce the chlorosulfonyl group at the 3-position. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Reaction efficiency can be enhanced by optimizing stoichiometry and using anhydrous conditions to minimize hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions; ¹⁹F NMR for fluorine environment analysis.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- HPLC : For purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase).
- FT-IR : Identification of functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹) .
Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitutions?
- Methodological Answer : The -SO₂Cl group is highly electrophilic, making it reactive toward amines, alcohols, and thiols. For example, reaction with primary amines yields sulfonamides, a key step in drug intermediate synthesis. Kinetic studies suggest that electron-withdrawing substituents (e.g., -F, -CH₃) on the benzene ring enhance reactivity by polarizing the S-Cl bond. Reactions should be conducted in aprotic solvents (e.g., DCM) with controlled addition of nucleophiles to avoid side reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking simulations (e.g., AutoDock Vina) can model interactions with enzymes like carbonic anhydrase. The chlorosulfonyl group’s geometry and charge distribution influence binding affinity. For instance, docking studies may reveal hydrogen bonding between -SO₂Cl and active-site histidine residues. Validation via comparative crystallographic data (if available) is recommended .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in bioactivity (e.g., variable IC₅₀ values) often arise from assay conditions. Standardize protocols by:
- Using consistent cell lines (e.g., HepG2 for cytotoxicity) or microbial strains.
- Validating compound purity via HPLC and NMR.
- Testing multiple concentrations with triplicate replicates.
- Cross-referencing with structurally similar compounds (e.g., analogs lacking -CH₃ or -F groups) to isolate substituent effects .
Q. How do substituent positions affect regioselectivity in further functionalization?
- Methodological Answer : The 5-methyl group sterically hinders electrophilic substitution at adjacent positions. For example, nitration predominantly occurs at the 2-position due to deactivation by -SO₂Cl and -F. Computational electron density maps (e.g., Hirshfeld surface analysis) can predict reactive sites. Experimental validation via kinetic studies under varying conditions (e.g., HNO₃/H₂SO₄ ratios) is advised .
Comparative Analysis Table
| Compound Name | Key Substituents | Reactivity with Amines | Biological Activity (IC₅₀, μM) |
|---|---|---|---|
| This compound | 3-SO₂Cl, 4-F, 5-CH₃ | High (t₁/₂ = 10 min) | 12.5 (Carbonic Anhydrase IX) |
| Methyl 4-fluoro-3-nitrobenzoate | 3-NO₂, 4-F | Low | >100 |
| Methyl 3-chloro-5-fluoro-4-hydroxybenzoate | 3-Cl, 4-OH, 5-F | Moderate | 45.8 (Antimicrobial) |
Data derived from sulfonamide formation kinetics and enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
